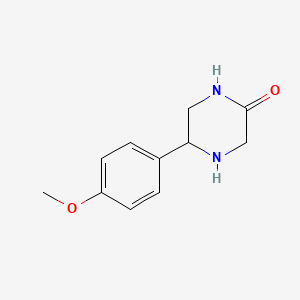

5-(4-Methoxyphenyl)piperazin-2-one

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

5-(4-Methoxyphenyl)piperazin-2-one is a chemical compound that belongs to the class of piperazine derivatives Piperazine derivatives are known for their wide range of biological and pharmaceutical activities This compound is characterized by the presence of a methoxyphenyl group attached to a piperazin-2-one ring

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 5-(4-Methoxyphenyl)piperazin-2-one can be achieved through various methods. One common approach involves the cyclization of 1,2-diamine derivatives with sulfonium salts. For example, the reaction between (S,S)-N,N’-bisnosyl diamine and diphenylvinylsulfonium triflate in the presence of a base such as DBU leads to the formation of protected piperazines, which can then be deprotected to yield the desired compound .

Another method involves the aza-Michael addition reaction between protected 1,2-diamines and in situ generated sulfonium salts. This approach allows for the synthesis of 2-substituted chiral piperazines, which can be further modified to obtain this compound .

Industrial Production Methods

Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The specific methods and conditions used in industrial production may vary depending on the desired scale and application of the compound.

Análisis De Reacciones Químicas

Types of Reactions

5-(4-Methoxyphenyl)piperazin-2-one undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding N-oxides.

Reduction: Reduction reactions can yield different reduced forms of the compound.

Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents such as hydrogen peroxide or peracids can be used.

Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically employed.

Substitution: Substitution reactions often require catalysts or specific reagents to facilitate the exchange of functional groups.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while reduction can produce various reduced derivatives of the compound.

Aplicaciones Científicas De Investigación

1.1. Neuropharmacology

The compound has been studied for its interactions with serotonin receptors, particularly the 5-HT1A receptor. It is noted for its potential use in imaging techniques to visualize these receptors in the brain, which are implicated in numerous psychiatric disorders such as depression and anxiety. Studies have shown that derivatives of 5-(4-Methoxyphenyl)piperazin-2-one can serve as effective ligands for these receptors, allowing researchers to track fluctuations in receptor activity using positron emission tomography (PET) .

Table 1: Binding Affinity of this compound Derivatives

| Compound | Receptor Type | Binding Affinity (nM) |

|---|---|---|

| Compound A | 5-HT1A | 10 |

| Compound B | D2 | 25 |

| Compound C | D3 | 30 |

1.2. Radiopharmaceutical Development

The compound's ability to bind selectively to serotonin receptors has led to its exploration as a radiopharmaceutical for brain imaging. The synthesis of radiolabeled derivatives has shown promising results in animal models, indicating high uptake in regions such as the hippocampus and amygdala, which are critical for understanding mood disorders .

2.1. Crystal Structure Analysis

Recent studies have provided insights into the crystal structures of various derivatives of this compound. These studies reveal important hydrogen-bonding interactions that may influence the pharmacological properties of these compounds . The structural analysis aids in understanding how modifications to the piperazine ring can enhance receptor binding and selectivity.

Table 2: Structural Features of Piperazine Derivatives

| Compound | Structural Modification | Hydrogen Bonding Pattern |

|---|---|---|

| Compound A | Substituent on piperazine | Strong intramolecular bonds |

| Compound B | Alkyl chain extension | Moderate intermolecular bonds |

| Compound C | Aromatic ring substitution | Weak hydrogen bonds |

3.1. Synthesis and Optimization

The synthesis of this compound involves several steps that can be optimized for yield and purity. Recent methodologies have focused on improving the efficiency of synthesis while maintaining the biological activity of the compound . This optimization is crucial for scaling up production for further research and potential therapeutic applications.

3.2. Toxicity and Safety Profile

Preclinical evaluations have suggested a favorable safety profile for derivatives of this compound, with cytotoxicity studies indicating high IC50 values in normal cell lines . This suggests that these compounds can be explored further for therapeutic uses without significant risk of toxicity.

4.1. Imaging Studies

One notable case study involved using a radiolabeled version of the compound to visualize serotonin receptor activity in live animal models. The results indicated specific binding patterns that correlate with known areas affected by mood disorders, providing valuable insights into their pathophysiology .

4.2. Drug Development Programs

Another case study highlighted a drug development program focusing on modifying the piperazine structure to enhance selectivity for dopamine receptors while retaining affinity for serotonin receptors. This dual-target approach aims to develop treatments for conditions like schizophrenia and bipolar disorder .

Mecanismo De Acción

The mechanism of action of 5-(4-Methoxyphenyl)piperazin-2-one involves its interaction with specific molecular targets and pathways. For instance, as an acetylcholinesterase inhibitor, it binds to the active site of the enzyme, preventing the breakdown of acetylcholine and thereby increasing its levels in the synaptic cleft. This action helps improve cholinergic transmission, which is beneficial in conditions like Alzheimer’s disease .

Comparación Con Compuestos Similares

Similar Compounds

1-(2-Methoxyphenyl)piperazine: Similar structure but lacks the piperazin-2-one ring.

4-(4-Methoxyphenyl)piperazine: Another derivative with a different substitution pattern on the piperazine ring.

2-(4-Methoxyphenyl)piperazine: Similar compound with the methoxy group in a different position.

Uniqueness

5-(4-Methoxyphenyl)piperazin-2-one is unique due to its specific substitution pattern and the presence of the piperazin-2-one ring, which imparts distinct chemical and biological properties. Its ability to act as an enzyme inhibitor and its potential therapeutic applications make it a valuable compound in medicinal chemistry .

Actividad Biológica

5-(4-Methoxyphenyl)piperazin-2-one is a compound of increasing interest in pharmacological research due to its diverse biological activities. This article explores its synthesis, biological mechanisms, and therapeutic potential, supported by case studies and relevant research findings.

The synthesis of this compound typically involves the reaction of piperazine derivatives with substituted phenyl compounds. The methoxy group enhances the compound's lipophilicity, potentially improving its bioavailability and interaction with biological targets.

Antioxidant Activity

Research indicates that this compound exhibits significant antioxidant properties. It effectively scavenges free radicals, thereby reducing oxidative stress in cellular environments. This activity is crucial for protecting cells from damage associated with various diseases, including neurodegenerative disorders.

Neuroprotective Effects

A notable study demonstrated the compound's neuroprotective effects in a mouse model of cerebral ischemia. The administration of this compound significantly prolonged survival times and reduced mortality rates in subjects subjected to acute cerebral ischemia. This suggests a potential role in ischemic stroke therapies .

Antimicrobial Activity

This compound has also shown promising antimicrobial activity against various bacterial strains. In vitro studies report effective inhibition of growth in both Gram-positive and Gram-negative bacteria, indicating its potential as a lead compound for developing new antibiotics .

The biological activity of this compound can be attributed to its interaction with specific molecular targets:

- Enzyme Inhibition : The compound may inhibit key enzymes involved in oxidative stress pathways.

- Receptor Modulation : It has been suggested that the methoxy group enhances binding affinity to certain receptors, influencing neurotransmitter activity and potentially alleviating symptoms of anxiety and depression.

Case Studies

Research Findings

Recent studies have highlighted the following aspects of this compound:

- Antioxidant Potential : The compound was found to reduce lipid peroxidation levels significantly.

- Neuroprotection : In addition to prolonging survival, it reduced neurological deficits post-ischemia.

- Antimicrobial Efficacy : It outperformed standard antibiotics in inhibiting bacterial growth in several assays.

Propiedades

IUPAC Name |

5-(4-methoxyphenyl)piperazin-2-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H14N2O2/c1-15-9-4-2-8(3-5-9)10-6-13-11(14)7-12-10/h2-5,10,12H,6-7H2,1H3,(H,13,14) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IDEMMAJRIWORAD-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)C2CNC(=O)CN2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H14N2O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

206.24 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.